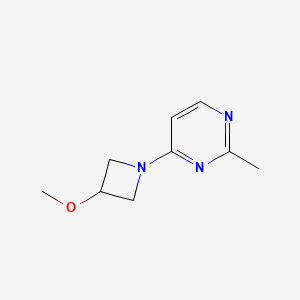

4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

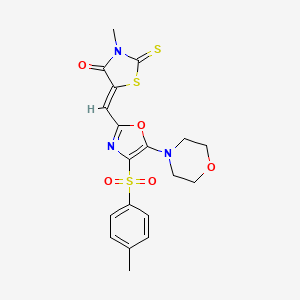

The molecular structure of “4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine” would consist of an azetidine ring attached to a pyrimidine ring via a single bond. The azetidine ring would have a methoxy group attached at the 3-position, and the pyrimidine ring would have a methyl group attached at the 2-position .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine” are not known due to the lack of studies on this compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-Inflammatory Activity

A study focused on the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, exploring their analgesic and anti-inflammatory activities. These compounds were synthesized through several chemical reactions and characterized using spectroscopic methods. Some derivatives exhibited promising anti-inflammatory and analgesic activities (Abu‐Hashem & Youssef, 2011).

Herbicide Development

Another research effort led to the design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as an acetohydroxyacid synthase inhibitor, a key enzyme in the biosynthesis of branched-chain amino acids in plants. This compound was found to have significant herbicidal activity and a faster degradation rate in soil, making it a potential candidate for agricultural applications (Chen et al., 2009).

Antiviral Activity

Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, acyclic nucleoside phosphonate analogues, revealed compounds with significant antiretroviral activity. This study highlighted the potential of certain pyrimidine derivatives in inhibiting retrovirus replication in cell culture, offering a pathway for developing new antiviral agents (Hocková et al., 2003).

Antimicrobial Agents

A novel synthesis approach was used to develop oxazolidinone antibacterial agents, U-100592 and U-100766, demonstrating broad-spectrum in vitro activity against various clinically important pathogens. These compounds, belonging to the oxazolidinone class, inhibit bacterial protein synthesis through a unique mechanism and show potential for treating infections caused by drug-resistant bacteria (Zurenko et al., 1996).

Zukünftige Richtungen

The future directions for “4-(3-Methoxyazetidin-1-yl)-2-methylpyrimidine” could involve further studies to determine its physical and chemical properties, synthesis methods, and potential applications. Azetidine derivatives have been studied for their potential as antitumor agents , so this could be a potential area of research for this compound.

Eigenschaften

IUPAC Name |

4-(3-methoxyazetidin-1-yl)-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-10-4-3-9(11-7)12-5-8(6-12)13-2/h3-4,8H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLDSRLZISXVKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N2CC(C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2434062.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2434064.png)

![3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride](/img/no-structure.png)

![2-(2-methoxyphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2434069.png)

![4-[(4-Chlorophenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2434074.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2434077.png)

![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2434082.png)

![8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2434083.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2434084.png)